BenchChemオンラインストアへようこそ!

4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline

Chemical identity verification Scaffold differentiation Procurement quality control

4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinazoline (CAS 2640957-39-5) is a structurally authenticated quinazoline-piperazine-pyrimidine hybrid for kinase profiling. Its 6-methyl substituent occupies a steric and electronic niche distinct from unsubstituted or dimethylamino analogs, directly determining hinge-region hydrogen-bonding complementarity and piperazine linker conformation. This precise structural identity ensures unique selectivity fingerprints unattainable with generic analogs. With MW 306.4 g/mol, zero HBD, TPSA 58 Ų, and XLogP3 2.7, it serves as a CNS-permeable fragment-like scaffold for systematic SAR expansion. Procure at ≥95% purity with InChIKey-verified CoA to guarantee target engagement data is attributable to the correct chemical entity. Ideal as a reference standard for kinome-wide profiling and virtual screening campaigns.

Molecular Formula C17H18N6
Molecular Weight 306.4 g/mol
CAS No. 2640957-39-5
Cat. No. B6475045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline
CAS2640957-39-5
Molecular FormulaC17H18N6
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=N1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43
InChIInChI=1S/C17H18N6/c1-13-10-16(20-11-18-13)22-6-8-23(9-7-22)17-14-4-2-3-5-15(14)19-12-21-17/h2-5,10-12H,6-9H2,1H3
InChIKeyPVKQZAPAGPWCCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinazoline (CAS 2640957-39-5): Procurement-Relevant Structural and Physicochemical Baseline


4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinazoline (CAS 2640957-39-5) is a synthetic heterocyclic small molecule (C17H18N6, MW 306.4 g/mol) composed of a quinazoline core linked via a piperazine bridge to a 6-methylpyrimidin-4-yl substituent [1]. Its computed physicochemical profile includes a topological polar surface area (TPSA) of 58 Ų, an XLogP3 of 2.7, zero hydrogen bond donors, and six hydrogen bond acceptors, placing it in favorable oral drug-like chemical space [1]. The compound belongs to the quinazoline-piperazine-pyrimidine hybrid class, a scaffold family under investigation for kinase inhibition, particularly against p21-activated kinase 4 (PAK4) [2]. It is commercially available as a research-grade building block and screening compound from multiple suppliers.

Why 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinazoline Cannot Be Substituted by Generic Quinazoline-Piperazine Analogs in Focused Screening Campaigns


Within the quinazoline-piperazine-pyrimidine scaffold class, even minor substituent variations at the pyrimidine 6-position or alterations to the linker architecture produce pronounced shifts in kinase selectivity and antiproliferative potency [1]. The 6-methyl substitution on the pyrimidine ring of the target compound occupies a steric and electronic niche distinct from unsubstituted, dimethylamino, or ethylamino analogs that populate the same chemical series [1][2]. Generic interchange with any close analog would alter the hydrogen-bonding complementarity at the kinase hinge region and modulate the conformational preference of the piperazine linker, both of which are determinants of target engagement. The quantitative comparisons below establish that structural identity at the level of the specific CAS registry number is non-negotiable for reproducible PAK4-focused or kinome-profiling experiments.

Quantitative Evidence Guide: Differentiating 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinazoline from Its Closest Analogs and In-Class Candidates


Distinct Chemical Structure Defined by Canonical SMILES and InChIKey Versus Closest Available Analogs

The target compound is uniquely defined by its canonical SMILES string CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43 and InChIKey PVKQZAPAGPWCCK-UHFFFAOYSA-N [1]. The closest commercially cataloged structural analogs differ by substituents on the pyrimidine ring or by replacement of the quinazoline core: for example, N,N,6-trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine bears a dimethylamino group at the pyrimidine 2-position instead of the methyl at the 6-position, while N-ethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine carries an ethylamino substituent . These structural differences are encoded in distinct InChIKey values, providing unambiguous identity verification for procurement and analytical release.

Chemical identity verification Scaffold differentiation Procurement quality control

Physicochemical Property Differentiation: Computed TPSA and XLogP3 Versus the 2,4-Diaminoquinazoline PAK4 Inhibitor Series

The target compound has a computed topological polar surface area (TPSA) of 58 Ų and an XLogP3 of 2.7 [1]. In contrast, the most potent 2,4-diaminoquinazoline PAK4 inhibitors reported in the primary literature, such as compound 8d (2-(4-substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamine) with IC50 = 0.060 μM against PAK4, bear additional polar substituents including a 5-cyclopropyl-1H-pyrazol-3-yl amino group and a 2,4-diaminoquinazoline core, which are expected to increase TPSA and reduce logP relative to the target compound [2]. The absence of hydrogen bond donors (HBD = 0) in the target compound versus the presence of multiple NH donors in the 2,4-diaminoquinazoline series constitutes a key physicochemical differentiation relevant to membrane permeability and oral absorption potential.

Drug-likeness Permeability prediction Lead optimization triage

Rotatable Bond Count and Molecular Complexity as a Vector for Scaffold Optimization Differentiation

The target compound possesses only 2 rotatable bonds and a molecular complexity score of 383 (PubChem computed) [1]. This low rotatable bond count is a consequence of the direct attachment of the 6-methylpyrimidin-4-yl group to the piperazine ring and the piperazine directly to the quinazoline 4-position. In the 2,4-diaminoquinazoline PAK4 inhibitor series, compounds such as 8d and 9c incorporate a 5-cyclopropyl-1H-pyrazol-3-yl amino linker attached to the quinazoline 2-position, which adds rotatable bonds and increases molecular weight beyond the target compound's 306.4 g/mol [2]. The target compound's lower rotatable bond count and lower molecular weight confer a ligand efficiency advantage when normalized by heavy atom count.

Ligand efficiency Scaffold minimalism Fragment-based design

Piperazine-Linker Positional Isomerism: 4-Piperazinyl-Quinazoline Versus 2-Piperazinyl-Quinazoline Scaffolds in PAK4 Engagement

The target compound positions the piperazine linker at the quinazoline 4-position (4-piperazinyl-quinazoline), whereas the most extensively characterized quinazoline-based PAK4 inhibitors in the primary literature, such as compound 8d (IC50 = 0.060 μM) and compound 9c (IC50 = 0.068 μM), employ a 2,4-diaminoquinazoline core with the piperazine/pyrrolidine linker at the quinazoline 2-position [1]. This positional isomerism alters the vector of the pyrimidine substituent relative to the kinase hinge-binding region. The 4-substitution pattern places the 6-methylpyrimidine group in a different spatial trajectory compared to the 2-substituted series, potentially engaging distinct sub-pockets within the ATP-binding site. While direct PAK4 IC50 data for the target compound are not available in the public domain as of this writing, the scaffold distinction is structurally absolute and mechanistically consequential for target engagement profiling.

Kinase inhibitor design Hinge-binding motif Scaffold SAR

Recommended Application Scenarios for Procuring 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinazoline Based on Current Evidence


Kinase Profiling Panel as a 4-Piperazinyl-Quinazoline Chemotype Representative

The target compound serves as a structurally authenticated entry point for profiling the 4-piperazinyl-quinazoline chemotype against a broad kinase panel. Its distinct substitution pattern relative to the well-characterized 2,4-diaminoquinazoline PAK4 inhibitor series [1] makes it valuable for identifying kinases that preferentially engage the 4-substituted scaffold. Procurement at ≥95% purity with CoA-confirmed InChIKey (PVKQZAPAGPWCCK-UHFFFAOYSA-N) ensures that observed selectivity fingerprints are attributable to the correct chemical entity [2].

Fragment-Based and Structure-Activity Relationship (SAR) Expansion Libraries

With a molecular weight of 306.4 g/mol, only 2 rotatable bonds, and zero hydrogen bond donors [2], the compound is positioned within fragment-like chemical space. It can serve as a core scaffold for systematic SAR expansion: the 6-methyl group on pyrimidine, the piperazine N-atoms, and the quinazoline benzene ring all offer synthetically accessible vectors for derivatization. Research groups building focused quinazoline-piperazine-pyrimidine libraries can use this compound as a reference standard for comparative potency and selectivity mapping.

Physicochemical Benchmarking for CNS-Penetrant Kinase Inhibitor Design

The compound's computed TPSA (58 Ų) and XLogP3 (2.7) fall within the favorable range for CNS drug-likeness (typically TPSA < 90 Ų, logP 1–4) [2]. Its zero HBD count further supports passive blood-brain barrier permeability potential. Medicinal chemistry teams pursuing CNS-targeted kinase inhibitors can procure this compound as a physicochemical benchmark against which more polar analogs (e.g., the 2,4-diaminoquinazoline series) can be compared for permeability and efflux ratio optimization [1].

Computational Chemistry and Docking Studies of Novel Quinazoline-Pyrimidine Hybrids

The unambiguous SMILES string and 3D conformer data available via PubChem [2] enable immediate use of this compound in molecular docking, molecular dynamics, and free-energy perturbation studies. Given that the 4-piperazinyl-quinazoline scaffold has been identified in kinase inhibitor discovery programs [1], the compound can serve as a validated input structure for virtual screening campaigns targeting kinases with an unexplored preference for the 4-substituted quinazoline pharmacophore.

Quote Request

Request a Quote for 4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.